molecular formula C7H18Cl2N2 B6323573 2,2,5-Trimethylpiperazine dihydrochloride CAS No. 308110-40-9

2,2,5-Trimethylpiperazine dihydrochloride

Cat. No.: B6323573
CAS No.: 308110-40-9
M. Wt: 201.13 g/mol
InChI Key: UKDDZNRAWNVROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5-Trimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure and properties, making it a valuable substance in scientific studies and applications.

Preparation Methods

The synthesis of 2,2,5-Trimethylpiperazine dihydrochloride involves several methods, each with varying efficiency and yield. One common synthetic route includes the reaction of piperazine with methylating agents under controlled conditions to introduce the methyl groups at the 2, 2, and 5 positions. The reaction conditions typically involve the use of solvents and catalysts to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2,2,5-Trimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

2,2,5-Trimethylpiperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,2,5-Trimethylpiperazine dihydrochloride can be compared with other similar compounds such as 2,3,5-Trimethylpiperazine dihydrochloride. While both compounds share a similar piperazine core structure, the position of the methyl groups differentiates them. This difference in structure can lead to variations in their chemical properties, reactivity, and applications .

Similar compounds include:

  • 2,3,5-Trimethylpiperazine dihydrochloride
  • 2,2,6-Trimethylpiperazine dihydrochloride
  • 2,3,6-Trimethylpiperazine dihydrochloride

These compounds can be used in similar applications but may exhibit different reactivity and properties due to the positional isomerism of the methyl groups.

Properties

IUPAC Name

2,2,5-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-9-7(2,3)5-8-6;;/h6,8-9H,4-5H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDZNRAWNVROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.